3-Chloro-2,4-dimethylbenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dimethylbenzyl alcohol typically involves the chlorination of 2,4-dimethylbenzyl alcohol. This can be achieved through the reaction of 2,4-dimethylbenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-2,4-dimethylbenzaldehyde or 3-chloro-2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-dimethylbenzyl alcohol has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dimethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the chlorine and methyl groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,4-dimethoxybenzyl alcohol: Similar in structure but with methoxy groups instead of methyl groups.
3-Chloro-2,4-dimethylphenol: Similar structure but with a phenol group instead of an alcohol group.
Uniqueness
3-Chloro-2,4-dimethylbenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methyl groups on the benzyl alcohol framework makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
(3-chloro-2,4-dimethylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNZDJKAWJUOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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